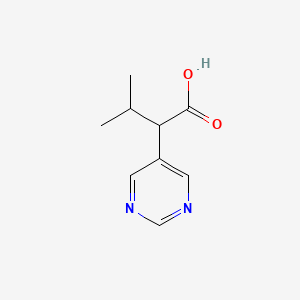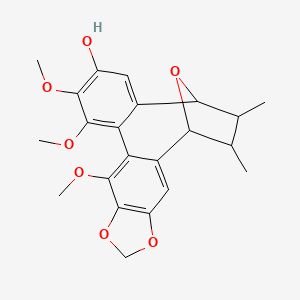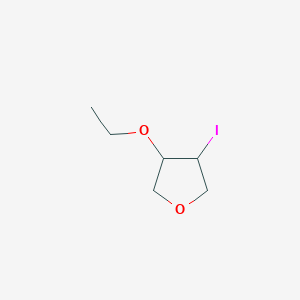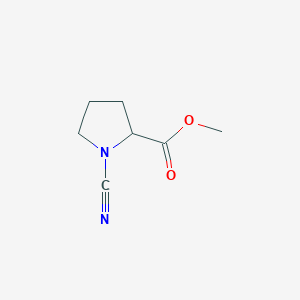
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid is a unique organic compound characterized by its thiolane ring structure with two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid typically involves the use of thiolane derivatives and carboxylation reactions. One common method includes the reaction of thiolane with carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid groups. Catalysts such as palladium or nickel may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The thiolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives.
Aplicaciones Científicas De Investigación
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved include the modulation of oxidative stress and inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar ring structure but differ in their functional groups and biological activities.
Sulfone derivatives: Similar in their oxidation state but differ in their chemical reactivity and applications.
Uniqueness
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid is unique due to its specific stereochemistry and the presence of both carboxylic acid and sulfone functional groups
Propiedades
Fórmula molecular |
C6H8O6S |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
(3R,4S)-1,1-dioxothiolane-3,4-dicarboxylic acid |
InChI |
InChI=1S/C6H8O6S/c7-5(8)3-1-13(11,12)2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |
Clave InChI |
KSMXQLNWIKPAFA-ZXZARUISSA-N |
SMILES isomérico |
C1[C@H]([C@H](CS1(=O)=O)C(=O)O)C(=O)O |
SMILES canónico |
C1C(C(CS1(=O)=O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15239436.png)

![2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15239438.png)
![Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B15239440.png)

![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239452.png)

![3-Oxa-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B15239480.png)

amine](/img/structure/B15239499.png)


![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)
